

Essential Guide to the Proper Disposal of Ligritinib

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For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of **Ligritinib**, an investigational AXL receptor tyrosine kinase inhibitor.[1] Adherence to these procedures is vital for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. As with any investigational compound, **Ligritinib** should be handled as a potentially hazardous substance.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle **Ligritinib** with the appropriate personal protective equipment (PPE) and engineering controls. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) if available.



Precaution Category	Specific Recommendations
Engineering Controls	Use Ligritinib only in areas with adequate exhaust ventilation, such as a chemical fume hood.[2] Ensure that a safety shower and an eye wash station are readily accessible.[3]
Personal Protective Equipment (PPE)	Hand Protection: Wear impervious, chemical-resistant gloves.[2] For handling potentially cytotoxic compounds, consider using double gloves.[4] Eye Protection: Use safety goggles with side-shields.[2][3] Skin and Body Protection: A lab coat is required to prevent skin contact.[2] For significant handling, impervious clothing may be necessary.[3] Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.[2][3]
General Handling	Avoid the formation and inhalation of dust and aerosols.[2][5] Prevent contact with skin and eyes.[2][5] Wash hands thoroughly after handling.[2] Minimize dust generation and accumulation.[6]
Spill Management	In the event of a spill, prevent the substance from entering drains or water courses. For dry spills, use methods that avoid generating dust. For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal.[5]

Operational Disposal Plan: Step-by-Step Guidance

The disposal of investigational drugs like **Ligritinib** must be a structured and well-documented process. The following steps provide a general framework that should be adapted to comply with your institution's specific policies and local regulations.

1. Waste Characterization and Segregation:

Safety Operating Guide





- Hazardous Pharmaceutical Waste: Unless determined otherwise by a qualified EHS
 professional, Ligritinib waste should be managed as hazardous pharmaceutical waste.
- Prohibited Disposal:DO NOT dispose of Ligritinib down the drain or in the regular trash.[3]
 This practice is forbidden for hazardous pharmaceuticals to prevent environmental contamination.[3]
- Segregate Waste Streams: Keep Ligritinib waste separate from non-hazardous laboratory
 waste to ensure proper handling and disposal.[3][7] Create a dedicated waste stream for
 Ligritinib and materials contaminated with it.[7]
 - Trace Waste: Items contaminated with small amounts of Ligritinib, such as empty vials, used gloves, gowns, and bench liners, should be placed in a designated "trace chemotherapy" or hazardous waste container.[4]
 - Bulk Waste: Unused or partially used vials of Ligritinib, expired drug product, and materials from spill cleanups are considered bulk hazardous waste and must be disposed of in a designated, clearly labeled hazardous waste container.[4]
- 2. Waste Containment and Labeling:
- Container Requirements: Place all identified **Ligritinib** waste into a designated, leak-proof, and puncture-resistant hazardous waste container.[3][8] The container must be kept closed except when adding waste.[2][3]
- Labeling: Clearly label the container as "Hazardous Waste Pharmaceutical" and specify that it "Contains **Ligritinib**."[3] The label should also include the accumulation start date and other information required by your institution.[3]
- 3. Storage:
- Secure Location: Store the sealed waste container in a secure, designated satellite accumulation area or a central hazardous waste storage facility.[3]
- Limited Access: The storage area should have limited access to prevent unauthorized handling.[4]



- Incompatible Materials: Ensure the storage area is away from incompatible materials.[3][5]
- 4. Final Disposal:
- Licensed Vendor: Arrange for the collection of the waste by a licensed hazardous material disposal company.[3][7]
- Incineration: The recommended final disposal method for investigational drugs and cytotoxic waste is high-temperature incineration at a permitted facility.[3][5] This ensures the complete destruction of the active pharmaceutical ingredient.[5]
- 5. Documentation:
- Record-Keeping: Maintain a detailed log of all Ligritinib waste, including the quantity, date of disposal, and the initials of the personnel involved.[4]
- Certificate of Destruction: Obtain and file a certificate of destruction from the disposal vendor.
 [3][4] This documentation is crucial for regulatory compliance.

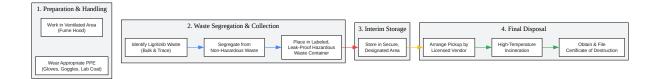
Experimental Protocols

While specific experimental protocols for the disposal of **Ligritinib** are not publicly available, the principles outlined above are derived from standard practices for similar kinase inhibitors and investigational compounds. The core methodology relies on the established protocol of segregation, secure containment, and destruction via high-temperature incineration by a licensed waste management provider.

Ligritinib Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of **Ligritinib**.





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Caption: A workflow diagram for the proper disposal of **Ligritinib**.

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